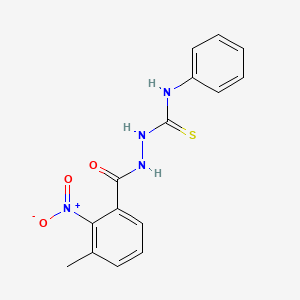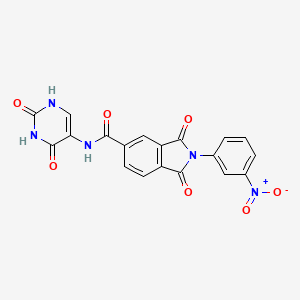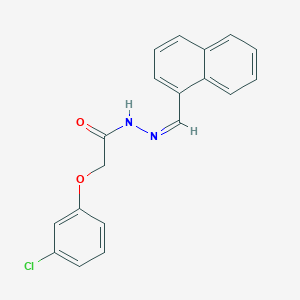
N'-(2-methoxybenzylidene)-2-pyridinecarbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-methoxybenzaldehyde has been used in the synthesis of hydrazone compounds . In another study, N’-(2-methoxybenzylidene)-4-hydroxybenzohydrazide was synthesized in a two-step reaction using methylparaben as the starting material .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as elemental analysis, IR, and single crystal X-ray diffractions .Chemical Reactions Analysis
Hydrazone compounds, which include “N’-(2-methoxybenzylidene)-2-pyridinecarbohydrazide”, have been synthesized and characterized in various studies . These compounds have been found to exhibit a wide range of biological activities, which could be attributed to their chemical reactions.Mechanism of Action
While the specific mechanism of action for “N’-(2-methoxybenzylidene)-2-pyridinecarbohydrazide” is not explicitly mentioned, similar compounds have been studied for their biological activities. For instance, phenolic Schiff bases are known for their diverse biological activities and ability to scavenge free radicals . Another study suggests that hydrazones possessing an azomethine –NHN=CH– group constitute an important class of compounds for new drug development .
Safety and Hazards
Future Directions
Research on similar compounds suggests potential future directions. For instance, hydrazones have been recognized as polyfunctional ligands with a high tendency to form stable metal complexes with d-block elements . Additionally, the synthesis of compounds containing chromanone with efficient cytotoxic action might be a privileged approach in searching new targets for cancer treatment .
properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-8-3-2-6-11(13)10-16-17-14(18)12-7-4-5-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBAQMQSBWBJG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Methoxybenzylidene)-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3-iodo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3869279.png)

![N'-(2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3869290.png)

![1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3869307.png)


![1-[3-(mesityloxy)propyl]-1H-imidazole](/img/structure/B3869315.png)

![N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide](/img/structure/B3869333.png)

![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3869349.png)
![4-fluorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869353.png)
